Dimepranol-d6 N-Oxide Dimepranol-d6 N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209525
InChI:
SMILES:
Molecular Formula: C₅H₇D₆NO₂
Molecular Weight: 125.2

Dimepranol-d6 N-Oxide

CAS No.:

Cat. No.: VC0209525

Molecular Formula: C₅H₇D₆NO₂

Molecular Weight: 125.2

* For research use only. Not for human or veterinary use.

Dimepranol-d6 N-Oxide -

Specification

Molecular Formula C₅H₇D₆NO₂
Molecular Weight 125.2

Introduction

Chemical Identity and Basic Properties

Dimepranol-d6 N-Oxide is a deuterated derivative of Dimepranol N-Oxide, characterized by its unique molecular structure containing six deuterium atoms. Deuteration—the replacement of hydrogen atoms with deuterium (²H or D)—creates a compound that maintains similar chemical properties to its non-deuterated counterpart while providing distinguishable mass spectrometric characteristics.

The compound is cataloged with specific identification parameters that help researchers track and utilize this specialized substance:

Basic Identification Parameters

Dimepranol-d6 N-Oxide presents with the following key identifiers:

  • Catalogue Number: PA STI 033270

  • Molecular Formula: C5H7D6NO2

  • Molecular Weight: 125.20 g/mol

This deuterated compound belongs to the broader family of N-oxide compounds, specifically those derived from Dimepranol. The non-deuterated version (Dimepranol N-Oxide) has a CAS number of 27607-29-0 and a molecular weight of 119.16 g/mol. The difference in molecular weight (approximately 6 g/mol) corresponds to the replacement of six hydrogen atoms with six deuterium atoms.

Structural Characteristics

Structurally, Dimepranol-d6 N-Oxide maintains the core features of Dimepranol N-Oxide, which is characterized by:

  • A hydroxyl group

  • A dimethylamino group

  • A propane backbone

  • An N-oxide functional group

The six deuterium atoms are strategically positioned within this structure, likely replacing hydrogens in locations that provide optimal utility for analytical applications.

Comparative Analysis with Related Compounds

Dimepranol-d6 N-Oxide exists within a family of related compounds, each with distinct properties and applications. Understanding these relationships provides context for its specific uses.

Comparison with Non-deuterated Analog

The table below compares key properties of Dimepranol-d6 N-Oxide with its non-deuterated counterpart:

PropertyDimepranol-d6 N-OxideDimepranol N-Oxide
Molecular FormulaC5H7D6NO2C5H13NO2
Molecular Weight125.20 g/mol119.16 g/mol
Catalogue NumberPA STI 033270Various
CAS NumberNot specifically listed27607-29-0
IUPAC Name2-hydroxy-N,N-dimethylpropan-1-amine oxide (deuterated)2-hydroxy-N,N-dimethylpropan-1-amine oxide

The primary difference lies in the substitution of six hydrogen atoms with deuterium, resulting in a mass difference of approximately 6 g/mol .

Related Deuterated Compounds

Dimepranol-d6 N-Oxide belongs to a series of deuterated Dimepranol derivatives, including:

  • Dimepranol-d6 (Catalogue No.: PA STI 033250)

    • Molecular Formula: C5H7D6NO

    • Molecular Weight: 109.20 g/mol

  • Dimepranol-d6 Hydrochloride (Catalogue No.: PA STI 033260)

    • Molecular Formula: C5H8D6ClNO

    • Molecular Weight: 145.66 g/mol

Applications in Research and Analysis

The specific applications of Dimepranol-d6 N-Oxide are shaped by its deuterated nature and relationship to the parent compound.

Analytical Reference Standards

Deuterated compounds like Dimepranol-d6 N-Oxide serve as invaluable internal standards in analytical methods such as:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Quantitative NMR spectroscopy

The presence of deuterium atoms creates distinct mass spectral patterns that allow these compounds to be easily distinguished from their non-deuterated counterparts, facilitating accurate quantification in complex matrices.

Quality Control Applications

In pharmaceutical and chemical industries, deuterated standards like Dimepranol-d6 N-Oxide are essential for:

  • Validating analytical methods

  • Calibrating instruments

  • Confirming the identity and purity of non-deuterated analogs

  • Quantifying impurities in drug substances

Physical and Chemical Properties

The physical and chemical properties of Dimepranol-d6 N-Oxide can be inferred from its molecular structure and comparison with its non-deuterated analog.

Predicted Physical Properties

Based on its molecular structure and weight, Dimepranol-d6 N-Oxide would likely exhibit the following physical characteristics:

  • Appearance: Likely a solid at room temperature

  • Solubility: Probably soluble in polar solvents due to its N-oxide functionality

  • Melting point: Expected to be similar but slightly higher than the non-deuterated version

  • Stability: Generally stable under standard storage conditions

Chemical Reactivity

The chemical behavior of Dimepranol-d6 N-Oxide would be expected to parallel that of Dimepranol N-Oxide, with some subtle differences:

  • Slightly reduced reaction rates in processes involving the deuterated positions (kinetic isotope effect)

  • Retention of the characteristic N-oxide chemistry, including potential for reduction to the amine

  • Reactivity of the hydroxyl group in esterification or oxidation reactions

Methods of Detection and Analysis

The specialized nature of Dimepranol-d6 N-Oxide necessitates specific analytical approaches for its detection and quantification.

Mass Spectrometry

Mass spectrometry represents the most powerful technique for analyzing deuterated compounds:

  • Electrospray ionization mass spectrometry (ESI-MS) can readily distinguish the deuterated compound from its non-deuterated counterpart based on the mass difference

  • Multiple reaction monitoring (MRM) can be utilized for selective and sensitive quantification

  • High-resolution mass spectrometry provides accurate mass measurements confirming molecular composition

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers valuable structural information about deuterated compounds:

  • Deuterium NMR (2H-NMR) can directly observe the deuterium atoms

  • Proton NMR (1H-NMR) will show characteristic absences of signals at positions where hydrogen has been replaced by deuterium

  • Carbon-13 NMR (13C-NMR) will display altered splitting patterns for carbons bonded to deuterium

Chromatographic Methods

Chromatographic techniques provide means for separation and analysis:

  • HPLC with UV or MS detection can separate Dimepranol-d6 N-Oxide from related compounds

  • GC-MS may be applicable for derivatives of the compound

  • Thin-layer chromatography (TLC) might serve as a rapid screening tool

Current Research Landscape and Future Directions

The research landscape surrounding Dimepranol-d6 N-Oxide and related compounds continues to evolve.

Current Research Applications

Based on general trends in deuterated compound research:

  • Development of improved analytical methods for pharmaceutical impurity profiling

  • Investigation of metabolic pathways of Dimepranol and related compounds

  • Structure-activity relationship studies comparing deuterated and non-deuterated analogs

Future Research Directions

Several promising research directions emerge for Dimepranol-d6 N-Oxide:

  • Exploration of kinetic isotope effects on the biological activity of Dimepranol

  • Development of more sensitive and specific analytical methods utilizing this deuterated standard

  • Investigation of alternative deuteration patterns to serve specific analytical needs

  • Potential applications in drug discovery and development processes

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